molecular formula C13H8Cl2O3 B2812635 4-(2,5-Dichlorophenoxy)benzoic acid CAS No. 938228-47-8

4-(2,5-Dichlorophenoxy)benzoic acid

Cat. No.: B2812635
CAS No.: 938228-47-8
M. Wt: 283.1
InChI Key: RSGNBOAPUFISKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by two chlorine atoms and a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,5-dichlorophenol with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

4-(2,5-Dichlorophenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it mimics natural auxins, leading to abnormal growth and eventual death of dicot plants. The compound affects various physiological processes, including cell wall plasticity, protein production, and ethylene synthesis .

Comparison with Similar Compounds

4-(2,5-Dichlorophenoxy)benzoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

4-(2,5-dichlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-3-6-11(15)12(7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGNBOAPUFISKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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